molecular formula C21H20N4O5S2 B11171917 1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B11171917
M. Wt: 472.5 g/mol
InChI Key: FOKIFXUJMCDLCL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a thiadiazole moiety, and a methoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-5-oxo-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O5S2

Molecular Weight

472.5 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O5S2/c1-30-16-9-7-15(8-10-16)25-12-14(11-19(25)26)20(27)22-21-24-23-18(31-21)13-32(28,29)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,22,24,27)

InChI Key

FOKIFXUJMCDLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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